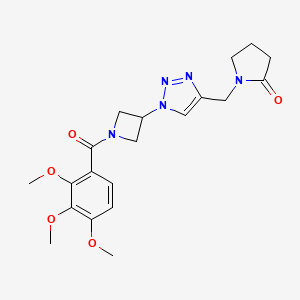
1-((1-(1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H25N5O5 and its molecular weight is 415.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule featuring multiple functional groups that contribute to its biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Structure and Synthesis
The molecular formula of the compound is C16H20N4O4, with a molecular weight of approximately 348.36 g/mol. The structure includes an azetidine ring, a 1H-1,2,3-triazole moiety, and a pyrrolidin-2-one component, making it a candidate for various biological activities.
Synthetic Route
The synthesis typically involves several steps:
- Formation of Azetidine Ring : This can be achieved through cyclization of appropriate amine precursors.
- Acylation Reaction : The introduction of the 2,3,4-trimethoxybenzoyl group is performed using acylating agents like 2,3,4-trimethoxybenzoyl chloride.
- Triazole Formation : The triazole ring is synthesized via the Huisgen cycloaddition reaction involving azides and alkynes.
- Final Cyclization : The pyrrolidin-2-one structure is formed through cyclization involving urea derivatives.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties by inhibiting tubulin polymerization and disrupting cell division pathways. The triazole ring has been associated with cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
The presence of the triazole moiety enhances the compound's ability to interact with microbial enzymes and disrupt cellular processes in bacteria and fungi. In vitro studies demonstrate its effectiveness against resistant strains of pathogens .
Anti-inflammatory Effects
Some derivatives of triazole compounds have shown anti-inflammatory activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- Study on Triazole Derivatives : A research article highlighted the anticancer effects of triazole derivatives in human cancer cell lines, showing IC50 values in the micromolar range .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in disk diffusion assays .
- Inflammation Model : In an animal model for inflammation, administration of related triazole compounds resulted in reduced swelling and pain response compared to control groups .
Data Table: Biological Activities Summary
属性
IUPAC Name |
1-[[1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c1-28-16-7-6-15(18(29-2)19(16)30-3)20(27)24-11-14(12-24)25-10-13(21-22-25)9-23-8-4-5-17(23)26/h6-7,10,14H,4-5,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSFURROOMSIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














